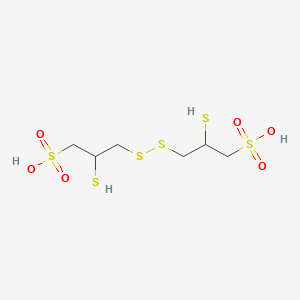

Dmps disulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Unithiol disulfide can be synthesized through the oxidative transformation of unithiol. One common method involves the use of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in a water/ethyl acetate (H₂O/AcOEt) mixture. This process is environmentally friendly and economical, avoiding the use of toxic or expensive reagents . Another method involves the reaction of thiols with 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiols, which then react with another thiol to form unsymmetrical disulfides .

Industrial Production Methods: Industrial production of unithiol disulfide typically involves large-scale oxidative processes using similar reagents and conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: Unithiol disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol-disulfide exchange reaction is particularly notable, where disulfide bonds and free thiol groups can ‘trade places’ through a disulfide exchange reaction .

Common Reagents and Conditions:

Oxidation: Copper(II) nitrate trihydrate in water/ethyl acetate mixture.

Reduction: Hydrogen peroxide can be used for mild oxidation of unithiol to unithiol disulfide.

Substitution: 1-chlorobenzotriazole (BtCl) for forming benzotriazolated thiols.

Major Products: The major products formed from these reactions include various disulfide derivatives, which can be further utilized in different chemical processes.

Aplicaciones Científicas De Investigación

Applications in Biochemistry

1. Reduction of Disulfide Bonds:

DMPS disulfide is utilized as a reducing agent to break disulfide bonds in proteins, which is essential for studying protein structure and function. The reduction of disulfides is a critical step in many biochemical assays and therapeutic applications .

2. Release of Homocysteine:

DMPS has been shown to facilitate the release of homocysteine from homocystine disulfide bonds, which is significant for understanding metabolic pathways involving sulfur-containing amino acids. This reaction has implications for clinical diagnostics related to cobalamin and folate status .

Toxicological Insights

Research has indicated that DMPS metabolites are capable of intracellular distribution, raising questions about their toxicity and pharmacokinetics. Studies on animal models have demonstrated that high doses of DMPS can provide insights into its safety profile and potential risks associated with lower doses in humans . Understanding the toxicokinetics of DMPS is vital for developing safe therapeutic protocols, especially in cancer chemotherapy where the therapeutic window is narrow.

Data Tables

| Application | Description | Significance |

|---|---|---|

| Oxidation of Thiols | Conversion of thiols to thiosulfonates | Efficient synthesis in organic chemistry |

| Disulfide Reduction | Breaking disulfide bonds in proteins | Essential for protein analysis |

| Homocysteine Release | Facilitating the release from homocystine | Important for metabolic studies |

| Toxicity Studies | Investigation of pharmacokinetics and safety | Critical for clinical applications |

Case Studies

Case Study 1: Thiosulfonate Synthesis

In a study comparing the efficiency of DMPS versus IBX in synthesizing thiosulfonates from thiols, it was found that DMPS provided higher yields and faster reaction times. This study highlights DMPS's potential as a preferred reagent in synthetic organic chemistry .

Case Study 2: Metabolic Pathways

Research involving laboratory animals demonstrated that DMPS metabolites distribute intracellularly, influencing the understanding of its metabolic pathways. This case emphasizes the need for careful consideration when extrapolating animal study results to human applications .

Mecanismo De Acción

The mechanism of action of unithiol disulfide involves its ability to form stable complexes with heavy metals, thereby facilitating their excretion from the body. The thiol-disulfide exchange reaction plays a crucial role in its detoxifying effects. Additionally, unithiol disulfide can inhibit the activity of certain enzymes, such as metallo-β-lactamases, by binding to their active sites .

Comparación Con Compuestos Similares

Unithiol disulfide can be compared with other thiol-containing compounds such as:

Succimer: Another chelating agent used for heavy metal detoxification, with a similar function but different chemical properties.

Cysteine: An amino acid with a thiol group that plays a role in protein structure and function.

Unithiol disulfide is unique due to its specific chemical structure, which allows it to form stable complexes with heavy metals and exhibit antioxidant properties under certain conditions .

Propiedades

Número CAS |

115681-29-3 |

|---|---|

Fórmula molecular |

C6H14O6S6 |

Peso molecular |

374.6 g/mol |

Nombre IUPAC |

2-sulfanyl-3-[(2-sulfanyl-3-sulfopropyl)disulfanyl]propane-1-sulfonic acid |

InChI |

InChI=1S/C6H14O6S6/c7-17(8,9)3-5(13)1-15-16-2-6(14)4-18(10,11)12/h5-6,13-14H,1-4H2,(H,7,8,9)(H,10,11,12) |

Clave InChI |

NJGFGARUAPDZEY-UHFFFAOYSA-N |

SMILES |

C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |

SMILES canónico |

C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |

Sinónimos |

DMPS disulfide unithiol disulfide unitiol disulfide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.